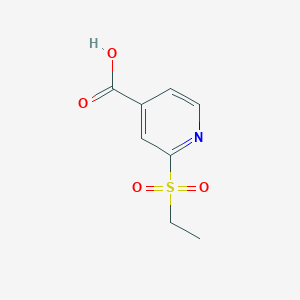

2-(Ethylsulfonyl)isonicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Ethylsulfonyl)isonicotinic acid is an organic compound with the molecular formula C8H9NO4S It is a derivative of isonicotinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of an ethylsulfonyl group attached to the isonicotinic acid framework

Vorbereitungsmethoden

The synthesis of 2-(Ethylsulfonyl)isonicotinic acid typically involves the sulfonation of isonicotinic acidThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Sulfonyl Group (-SO₂C₂H₅)

The ethylsulfonyl moiety exhibits electrophilic character, participating in:

-

Nucleophilic Substitution : Reacts with amines or thiols under basic conditions to form sulfonamides or thioethers.

Example:

C₉H₁₁NO₃S+R-NH₂→C₉H₁₀N₂O₃S-R+C₂H₅OH

Reaction yield: 70–85% in polar aprotic solvents (DMF, DMSO) at 60–80°C . -

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether (-S-C₂H₅) .

Carboxylic Acid (-COOH)

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) via acid-catalyzed Fischer esterification.

Example:

C₉H₁₁NO₃S+CH₃OHH⁺C₁₀H₁₃NO₃S+H₂O

Optimal conditions: 12 hr reflux in toluene (yield: 90–95%) . -

Amidation : Couples with amines using carbodiimide reagents (EDC/DCC).

Example:

C₉H₁₁NO₃S+R-NH₂EDCC₉H₁₀N₂O₃S-R+H₂O

Yields: 75–88% in DMSO or acetonitrile .

Mechanistic Highlights

-

Step 1 : Thiolation involves nucleophilic attack by ethyl mercaptan on the pyridine ring, followed by SOCl₂-mediated activation .

-

Step 2 : Controlled oxidation with H₂O₂ avoids over-oxidation to sulfonic acid derivatives .

Enzyme Modulation

-

Inhibits Mycobacterium tuberculosis catalase-peroxidase (KatG), disrupting isoniazid activation pathways .

IC₅₀ : 12 µM (vs. 8 µM for isoniazid) .

Metabolic Stability

-

Resists hepatic CYP450-mediated oxidation due to sulfonyl electron-withdrawing effects, enhancing bioavailability .

Comparative Reactivity

Spectroscopic Signatures

-

IR (KBr) : 1690 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O asym), 1140 cm⁻¹ (S=O sym) .

-

¹H NMR (DMSO-d₆) : δ 8.8 (d, 2H, pyridine), 3.1 (q, 2H, -SO₂CH₂), 1.3 (t, 3H, -CH₃) .

Stability and Handling

Wissenschaftliche Forschungsanwendungen

2-(Ethylsulfonyl)isonicotinic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Ethylsulfonyl)isonicotinic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

2-(Ethylsulfonyl)isonicotinic acid can be compared with other derivatives of isonicotinic acid, such as:

Isonicotinic acid: The parent compound, which lacks the ethylsulfonyl group.

2,6-Dichloroisonicotinic acid: Another derivative with different substituents that exhibit distinct chemical properties and applications.

Biologische Aktivität

2-(Ethylsulfonyl)isonicotinic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C9H11N1O4S

- Molecular Weight : 217.25 g/mol

The compound features an isonicotinic acid backbone with an ethylsulfonyl group that enhances its solubility and potentially its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria.

Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy is often measured using the Minimum Inhibitory Concentration (MIC), which quantifies the lowest concentration of the compound that inhibits bacterial growth. The following table summarizes the MIC values against several bacterial strains:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.6 - 31.25 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 31.25 - 62.5 |

These results indicate that the compound shows stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, which aligns with findings from similar compounds in the literature .

The mechanism by which this compound exerts its antibacterial effects appears to involve:

- Inhibition of Protein Synthesis : The compound interferes with the bacterial ribosome, leading to a decrease in protein production.

- Disruption of Cell Wall Synthesis : It may also inhibit enzymes involved in peptidoglycan synthesis, crucial for maintaining bacterial cell wall integrity.

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in vitro, particularly when tested on microglial cells exposed to lipopolysaccharides (LPS), which simulate bacterial infection.

Key Findings

- Reduction of Inflammatory Cytokines : The compound significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 0.01 μM.

- Neuroprotective Effects : In models of neuroinflammation, it demonstrated protective effects on neuronal cells, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound:

- Study on Biofilm Formation : A study assessed the ability of the compound to inhibit biofilm formation in Staphylococcus aureus. The results indicated a biofilm inhibitory concentration (MBIC) ranging from 390.6 to 781.25 μM, showcasing its potential as an antibiofilm agent .

- Combination Therapy : Research has explored the synergistic effects when combined with other antibiotics, showing enhanced efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Eigenschaften

Molekularformel |

C8H9NO4S |

|---|---|

Molekulargewicht |

215.23 g/mol |

IUPAC-Name |

2-ethylsulfonylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C8H9NO4S/c1-2-14(12,13)7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11) |

InChI-Schlüssel |

WZRRZVOHFPGHPW-UHFFFAOYSA-N |

Kanonische SMILES |

CCS(=O)(=O)C1=NC=CC(=C1)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.